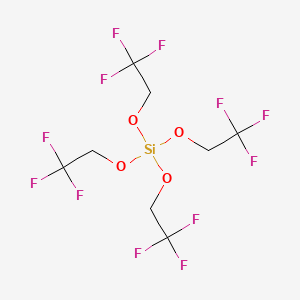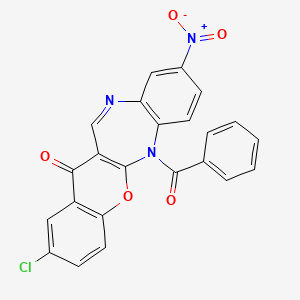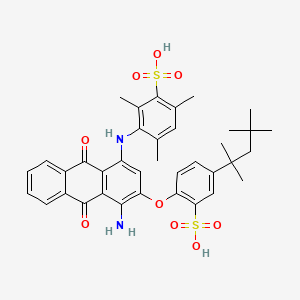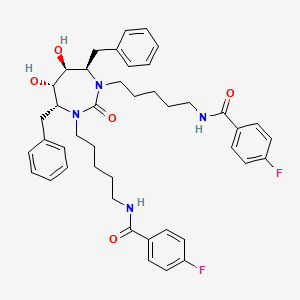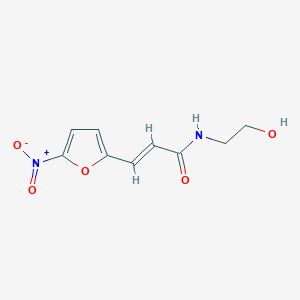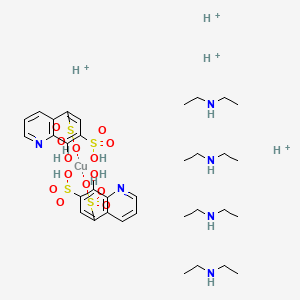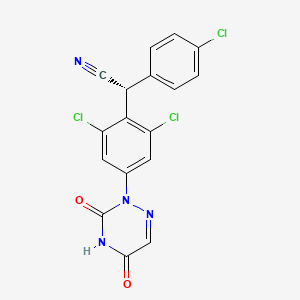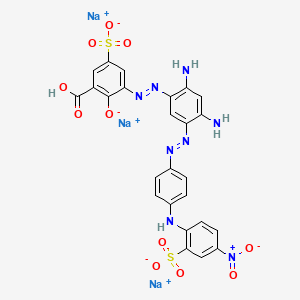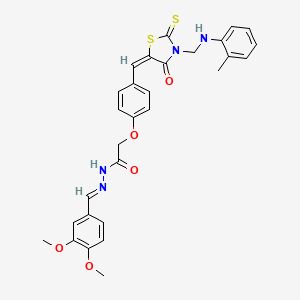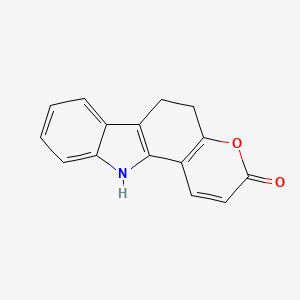
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyrano and carbazole moieties, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole
- 6,11-Dihydro-5H-diindolo[2,3-a:2’,3’-c]carbazole
Uniqueness
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- stands out due to its unique fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a subject of study in photochemistry.
Properties
CAS No. |
127040-35-1 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6,11-dihydro-5H-pyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H11NO2/c17-14-8-6-11-13(18-14)7-5-10-9-3-1-2-4-12(9)16-15(10)11/h1-4,6,8,16H,5,7H2 |
InChI Key |
ILULASBVOKAMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


